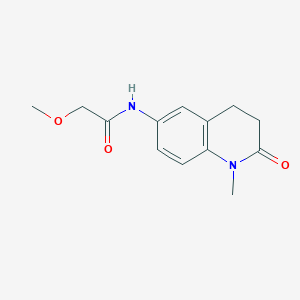

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

CAS No.: 922130-62-9

Cat. No.: VC4828363

Molecular Formula: C13H16N2O3

Molecular Weight: 248.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922130-62-9 |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.282 |

| IUPAC Name | 2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |

| Standard InChI | InChI=1S/C13H16N2O3/c1-15-11-5-4-10(14-12(16)8-18-2)7-9(11)3-6-13(15)17/h4-5,7H,3,6,8H2,1-2H3,(H,14,16) |

| Standard InChI Key | GLTKYTLWCZIBGR-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide, reflects its structural complexity:

-

A tetrahydroquinoline backbone (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) provides a partially saturated heterocyclic ring system.

-

A methoxy group () is attached at the second position of the acetamide side chain.

-

An acetamide moiety () is linked to the quinoline core at the sixth position.

The SMILES notation (CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC) and InChIKey (GLTKYTLWCZIBGR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.282 g/mol |

| Solubility | Limited data; likely polar aprotic solvent-soluble |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The methoxy and acetamide groups enhance polarity, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or methanol, common solvents for biological assays.

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis of 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves multi-step protocols typical for quinoline derivatives:

Step 1: Formation of the Tetrahydroquinoline Core

The Pfitzinger reaction, involving condensation of isatin derivatives with ketones under basic conditions, is widely used to construct quinoline frameworks. For example:

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The tetrahydroquinoline core is susceptible to oxidation. Treatment with potassium permanganate () in acidic conditions may yield fully aromatic quinoline derivatives:

Reduction Reactions

Lithium aluminum hydride () reduces the amide group to a secondary amine, altering the molecule’s pharmacological profile:

Nucleophilic Substitution

The methoxy group can undergo nucleophilic displacement with strong nucleophiles (e.g., sodium ethoxide) to form ethoxy or other alkoxy variants.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Optimization: The compound serves as a scaffold for developing analogs with improved pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: Modifying the methoxy or acetamide groups elucidates key pharmacophores.

Material Science

Quinoline derivatives are explored as ligands in luminescent metal-organic frameworks (MOFs), with potential applications in sensors or catalysts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume